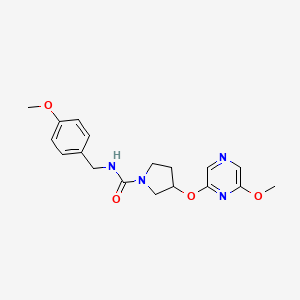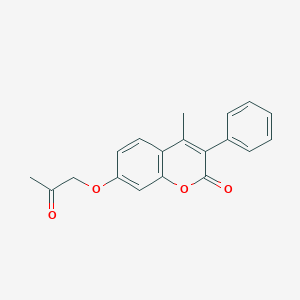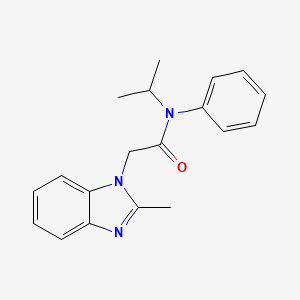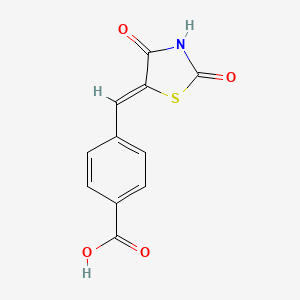
(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid, also known as TZD, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a member of the thiazolidinedione family, which is known for its ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ) and improve insulin sensitivity.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Agent
- Antimicrobial and Cytotoxic Activities : This compound has been found to possess significant antimicrobial and cytotoxic properties. For example, certain derivatives showed broad-spectrum antibacterial and antifungal properties, with notable cytotoxicity in various cell lines, including HeLa, HT29, A549, and MCF-7 cells (Alegaon & Alagawadi, 2011).
Potential Anti-Cancer Agents
- Anti-Proliferative Properties : Derivatives of this compound have been synthesized as potential anti-cancer agents, exhibiting significant anti-cancer activity in A549 & L132 cell lines. This suggests their potential in cancer treatment (Soni, Sanghvi, Devkar, & Thakore, 2015).
- Inhibition of Bacterial Enzyme MurD : Some derivatives have been evaluated as inhibitors of the bacterial enzyme MurD, crucial for bacterial cell wall biosynthesis, making them potential candidates for antibacterial drugs (Zidar et al., 2010).
Hypoglycemic and Hypolipidemic Activities
- Treatment of Type-2 Diabetes : Certain derivatives have shown significant reduction in blood glucose, cholesterol, and triglyceride levels in animal models, suggesting their potential in treating type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Cytotoxic Activity and Molecular Docking Studies
- Cytotoxic Agents and Molecular Docking : Some novel derivatives demonstrated moderate to promising cytotoxic activity against human breast cell line MCF-7. Molecular docking calculations align well with the cytotoxic evaluation results (Kolluri et al., 2020).
EAAT1 Inhibitors
- Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 1 (EAAT1) : Some compounds containing this chemical structure have been identified as EAAT1-selective inhibitors, contributing to the pharmacological tools available in the EAAT field (Hansen et al., 2016).
Antihyperglycemic Agents
- Antidiabetic Agents : Research has been conducted to explore its derivatives as potential antidiabetic agents, showing promising results in structure-activity relationship studies (Nomura et al., 1999).
Eigenschaften
IUPAC Name |
4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRKDEAFRQCTBN-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990209.png)
![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)
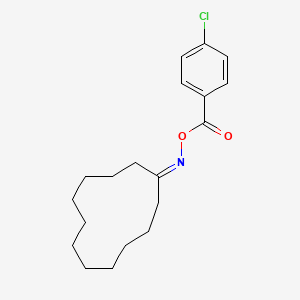
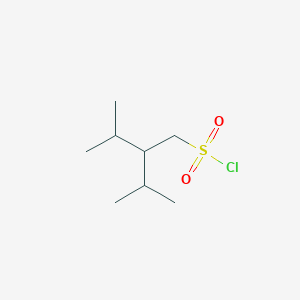
![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)
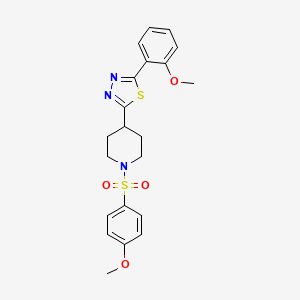
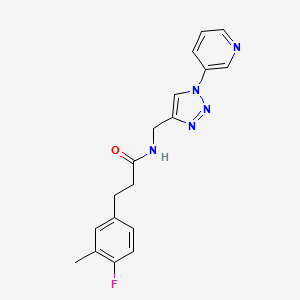
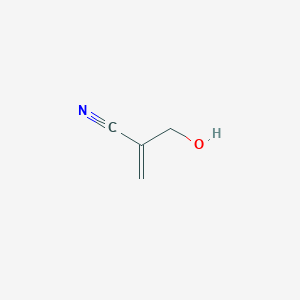

![Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate](/img/structure/B2990224.png)
